(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol
Description
(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at the 5-position and a hydroxymethyl group at the 2-position. The thiadiazole ring contributes to its aromatic stability, while the cyclopropyl group introduces steric and electronic effects. The hydroxymethyl moiety enhances polarity, making it a versatile intermediate for further derivatization in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c9-3-5-7-8-6(10-5)4-1-2-4/h4,9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPRDUAARQJCOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330755-40-2 | |
| Record name | (5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol typically involves the reaction of cyclopropylamine with carbon disulfide and hydrazine hydrate to form the intermediate 5-cyclopropyl-1,3,4-thiadiazole-2-thiol. This intermediate is then oxidized using hydrogen peroxide to yield the desired product, this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Substituted thiadiazole derivatives with different functional groups.
Scientific Research Applications
(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol is a chemical compound with the molecular formula . It is also identified by the SMILES notation C1CC1C2=NN=C(S2)CO and the InChI code InChI=1S/C6H8N2OS/c9-3-5-7-8-6(10-5)4-1-2-4/h4,9H,1-3H2 .
Structural and Chemical Information
This compound has the PubChem CID 1330755-40-2 . Its computed properties include a predicted collision cross-section .
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| $$M+H]+ | 157.04302 | 134.5 |
| $$M+Na]+ | 179.02496 | 147.1 |
| $$M+NH4]+ | 174.06956 | 143.6 |
| $$M+K]+ | 194.99890 | 142.7 |
| $$M-H]- | 155.02846 | 142.8 |
| $$M+Na-2H]- | 177.01041 | 142.3 |
| $$M]+ | 156.03519 | 140.1 |
| $$M]- | 156.03629 | 140.1 |
Synthesis and Chemical Reactions
This compound is used in the synthesis of other chemical compounds .
One example from US Patent 4012223A describes the preparation of 5-cyclopropyl-1,3,4-thiadiazol-2-yl isocyanate dimer, which involves several steps :
- Reacting phosgene with ethyl acetate .
- Adding 5-cyclopropyl-2-amino-1,3,4-thiadiazole to the mixture .
- Stirring the mixture for approximately 16 hours to form a precipitate .
- Purging the reaction mixture with nitrogen gas to eliminate unreacted phosgene .
- Filtering the mixture to obtain 5-cyclopropyl-1,3,4-thiadiazol-2-yl isocyanate dimer .
Herbicidal Applications of Thiadiazoles
Thiadiazole derivatives have herbicidal applications . The compounds are incorporated into herbicidal compositions with an inert carrier in a herbicidally toxic amount . These compositions can be solids (dusts, granules, or wettable powders) or liquids (solutions, aerosols, or emulsifiable concentrates) . Dusts are made by grinding and blending the active compound with solid inert carriers like talc, clays, and silicas .
Other Thiadiazole Derivatives
Other thiadiazole derivatives, such as N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[2-(oxan-4-ylmethylamino)cyclopropyl]thiophene-2-carboxamide, have been synthesized and characterized .
Biological Activities
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, thiadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is compared to structurally related 1,3,4-thiadiazole derivatives, focusing on substituents, molecular properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Observations:
- Cyclopropyl vs.
- Hydroxymethyl vs. Amide/Amine : The hydroxymethyl group offers hydrogen-bonding capacity and synthetic flexibility, whereas amide/amine derivatives (e.g., ) improve stability and target affinity but may reduce solubility .
- Piperidine vs. Hydroxymethyl : Piperidine substitution () introduces basicity and bulk, favoring blood-brain barrier penetration but complicating synthesis .
Physicochemical Properties
- Solubility : The hydroxymethyl group increases hydrophilicity (logP ~1.2 estimated) compared to methyl (logP ~1.8) or cyclopropyl (logP ~2.0) derivatives.
- Stability : Amide derivatives () exhibit superior hydrolytic stability over the alcohol, which may undergo oxidation under acidic conditions .
Biological Activity
(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol is a compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on various research findings.
Overview of Thiadiazole Compounds
Thiadiazoles, particularly the 1,3,4-thiadiazole derivatives, have garnered attention due to their extensive range of biological activities. These compounds are known to exhibit:
- Antimicrobial properties : Effective against various bacterial and fungal strains.
- Anticancer effects : Potential to inhibit cancer cell proliferation.
- Anti-inflammatory and analgesic effects : Useful in managing pain and inflammation.
The presence of a thiadiazole ring is crucial for these activities as it interacts with multiple biological targets, influencing various biochemical pathways .
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes and receptors. Notably:
- Enzyme Inhibition : Thiadiazole derivatives can inhibit enzymes such as carbonic anhydrase and affect cellular processes like DNA replication and protein synthesis.
- Cellular Interaction : The compound may influence cell signaling pathways and gene expression, leading to altered cellular metabolism and apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown:
- Bacterial Inhibition : It has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in clinical settings .
- Fungal Activity : The compound also shows antifungal properties, making it a candidate for treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies : In vitro studies have reported that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with significant cytotoxicity (IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL) depending on structural modifications .
| Cell Line | IC50 Value (µg/mL) | Effect |
|---|---|---|
| MCF-7 | 2.32 | Induces apoptosis |
| HepG2 | 10.10 | Cytotoxic effects observed |
Other Biological Activities
In addition to antimicrobial and anticancer properties, this compound has been investigated for:
- Anti-inflammatory Effects : Potentially useful in treating inflammatory conditions due to its ability to modulate inflammatory pathways .
- Analgesic Properties : May provide pain relief through mechanisms similar to other thiadiazole derivatives .
Case Studies and Research Findings
Several studies highlight the biological activity of thiadiazoles including this compound:
- Antimicrobial Study : A study conducted by Gurung et al. demonstrated that derivatives with the thiadiazole moiety exhibited potent antibacterial activity against resistant strains of bacteria .
- Anticancer Research : A recent investigation into the structure-activity relationship (SAR) of thiadiazole derivatives revealed that modifications in side chains significantly enhanced their cytotoxicity against cancer cells .
- Pharmacokinetic Analysis : The compound's metabolic stability was assessed in vitro, indicating promising pharmacokinetic profiles suitable for further drug development .
Q & A
Q. What are the standard synthetic routes for preparing (5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanol?
The synthesis typically involves multi-step reactions starting from cyclopropane derivatives and thiadiazole precursors. Key steps include:
- Condensation reactions : Cyclopropylamine derivatives react with thiosemicarbazides to form the thiadiazole core.
- Functionalization : The methanol group is introduced via nucleophilic substitution or oxidation of a methylthio intermediate.
- Purification : Techniques like recrystallization (using DMF/ethanol mixtures) or column chromatography are employed .
Q. How can researchers confirm the purity and structural identity of this compound?
Analytical methods include:
Q. What are the key physicochemical properties relevant to experimental design?
Critical parameters include:
- logP : ~3.15 (indicative of moderate lipophilicity, relevant for solubility in organic solvents) .
- Hydrogen bonding : 5 acceptors and 1 donor, influencing interactions in biological assays .
- Stability : Storage at -20°C in inert atmospheres to prevent oxidation of the thiadiazole ring .
Advanced Research Questions
Q. How can computational methods like DFT improve the understanding of this compound's reactivity?
Density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) can:
- Predict thermochemical properties (e.g., bond dissociation energies) for reaction optimization.
- Model electronic transitions (UV-Vis spectra) and frontier molecular orbitals to guide derivatization strategies .
Q. What strategies resolve structural ambiguities in X-ray crystallography for thiadiazole derivatives?
- Use SHELXL for refinement: Its robust algorithms handle disordered cyclopropyl groups and thiadiazole ring geometries.
- Validate with R-factor convergence (<5%) and electron density maps to confirm atomic positions .
Q. How should researchers design bioassays to evaluate antimicrobial activity?
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution.
- Enzyme inhibition assays : Target bacterial enzymes (e.g., dihydrofolate reductase) with IC determination via spectrophotometry .
Q. What methodologies address discrepancies in reported solubility or bioactivity data?
- Solubility : Use shake-flask method with buffered solutions (pH 1–7.4) and validate via HPLC.
- Bioactivity : Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and control for compound stability .
Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?
- Analog synthesis : Replace cyclopropyl with methyl, phenyl, or cyclobutyl groups to probe steric/electronic effects.
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with target proteins .
Q. What advanced techniques characterize degradation products under stress conditions?
- Forced degradation : Expose to heat (40–80°C), light (ICH Q1B), and acidic/alkaline conditions.
- LC-MS/MS : Identify degradation pathways (e.g., thiadiazole ring cleavage) and quantify impurities .
Methodological Tables
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 209.31 g/mol | |
| logP | 3.15 | |
| Hydrogen Bond Acceptors | 5 | |
| Melting Point | Not reported (NMR/MS recommended) |
Table 2: Common Synthetic Intermediates and Their Roles
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 5-Cyclopropyl-1,3,4-thiadiazol-2-amine | Core structure precursor | |
| Methylthio derivatives | Methanol group introduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
